T0070907

Catalog No.
S544336
CAS No.
313516-66-4
M.F
C12H8ClN3O3
M. Wt
277.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
T0070907

CAS Number

313516-66-4

Product Name

T0070907

IUPAC Name

2-chloro-5-nitro-N-pyridin-4-ylbenzamide

Molecular Formula

C12H8ClN3O3

Molecular Weight

277.66 g/mol

InChI

InChI=1S/C12H8ClN3O3/c13-11-2-1-9(16(18)19)7-10(11)12(17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15,17)

InChI Key

FRPJSHKMZHWJBE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

T 0070907, T-0070907, T0070907

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=NC=C2)Cl

The exact mass of the compound 2-Chloro-5-nitro-N-4-pyridinylbenzamide is 277.02542 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of carbonyl compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

T0070907 (CAS: 313516-66-4) is a highly potent, selective, and irreversible covalent modifier of the peroxisome proliferator-activated receptor gamma (PPARγ). By undergoing a nucleophilic substitution reaction with Cys313 (in PPARγ2, equivalent to Cys285 in PPARγ1), it physically blocks the orthosteric ligand-binding pocket . Unlike reversible antagonists that can be displaced by high concentrations of endogenous ligands, T0070907 permanently locks the receptor. In commercial and laboratory procurement, it is primarily sourced as a premium chemical biology tool for metabolic disease research, oncology, and structural biology, specifically when complete, unambiguous suppression of PPARγ transcriptional activity is required without confounding off-target lipid receptor activation.

Procuring generic or legacy PPARγ antagonists, such as GW9662, often leads to assay failure or misinterpreted data due to fundamental differences in conformational efficacy. While both GW9662 and T0070907 covalently modify the same cysteine residue, GW9662 functions merely as a neutral antagonist that inadvertently stabilizes an active-like receptor conformation, allowing residual basal activity [1]. In contrast, the single phenyl-to-pyridyl substitution in T0070907 transforms it into a robust inverse agonist that actively drives the occlusion of Helix 12, forcing the recruitment of corepressors like NCoR [2]. Furthermore, GW9662 exhibits known off-target partial agonist activity at PPARα, which can severely confound lipid metabolism assays, making T0070907 the mandatory choice for rigorous, subtype-specific PPARγ blockade .

Superior Orthosteric Binding Affinity and Subtype Selectivity

T0070907 demonstrates an apparent binding affinity (IC50) of 1 nM for human PPARγ, with an approximately 800-fold selectivity over other PPAR subtypes. In head-to-head comparisons, the legacy comparator GW9662 shows a weaker IC50 of 3.3 nM and only a 10-fold selectivity margin against PPARα, alongside reported weak PPARα agonist activity .

Evidence DimensionTarget Affinity (IC50) and Selectivity Margin
Target Compound DataIC50 = 1 nM; ~800-fold selectivity over PPARα/δ
Comparator Or BaselineGW9662 (IC50 = 3.3 nM; 10-fold selectivity over PPARα)
Quantified Difference3.3x higher binding affinity and 80x greater selectivity margin against PPARα
ConditionsIn vitro radioligand binding / SPA assay

Procuring T0070907 prevents false-positive metabolic data caused by inadvertent PPARα activation, ensuring clean, reproducible target validation.

Enhanced Corepressor Recruitment (Inverse Agonism Efficacy)

Because T0070907 is a true inverse agonist, it actively alters the receptor's affinity for coregulator proteins. Quantitative TR-FRET assays reveal that T0070907 significantly strengthens the binding affinity of the NCoR corepressor peptide (Kd = 0.12 µM) while weakening the TRAP220 coactivator peptide binding (Kd = 7.7 µM). GW9662 is far less effective, yielding an NCoR Kd of 0.38 µM and a TRAP220 Kd of 2.8 µM [1].

Evidence DimensionCoregulator Peptide Binding Affinity (Kd)
Target Compound DataNCoR Kd = 0.12 µM; TRAP220 Kd = 7.7 µM
Comparator Or BaselineGW9662 (NCoR Kd = 0.38 µM; TRAP220 Kd = 2.8 µM)
Quantified Difference3.1x stronger corepressor recruitment and 2.7x weaker coactivator binding than GW9662
ConditionsFluorescence polarization / TR-FRET coregulator interaction assay

This active transcriptional repression is critical for assay designs that require suppressing high basal PPARγ activity, which neutral antagonists cannot achieve.

Stronger Resistance to Synthetic Ligand Cobinding

When used as a chemical tool to block PPARγ and verify if a drug's effect is 'PPARγ-independent', the inhibitor must resist displacement or allosteric cobinding. T0070907 causes a significantly larger right-shift in the IC50 of synthetic ligands attempting to cobind the receptor compared to GW9662. This is due to T0070907 slowing the rate of exchange between active and repressive conformations, physically occluding the pocket via Helix 12 stabilization [1].

Evidence DimensionInhibition of synthetic ligand cobinding (IC50 right-shift)
Target Compound DataPronounced IC50 right-shift due to Helix 12 occlusion
Comparator Or BaselineGW9662 (Weaker IC50 right-shift, permits more active-state cobinding)
Quantified DifferenceT0070907 provides superior blockade of allosteric activation compared to GW9662
ConditionsCell-based luciferase reporter and NMR cobinding assays

Using T0070907 prevents residual allosteric activation by test compounds, drastically reducing the risk of false conclusions in drug mechanism-of-action studies.

Target Validation in 'PPARγ-Independent' Mechanism Studies

Because T0070907 provides a superior blockade of both orthosteric and allosteric ligand cobinding compared to GW9662, it is the optimal procurement choice for validating off-target effects. When screening novel metabolic or oncology drugs, co-administering T0070907 ensures that any observed cellular activity is genuinely independent of PPARγ, eliminating the residual activation artifacts common with neutral antagonists [1].

Structural Biology and Corepressor Complex Stabilization

In X-ray crystallography and NMR workflows, stabilizing a uniform receptor conformation is critical for high-resolution data. T0070907's potent inverse agonism actively recruits NCoR and stabilizes the transcriptionally repressive state (Helix 12 occluded). This makes it a superior molecular tool for structural biologists aiming to map the inactive state of PPARγ compared to GW9662, which leaves the receptor in a more flexible, active-like conformation [2].

Adipogenesis Arrest in Cell Culture Models

For laboratories studying fat metabolism, T0070907 is highly effective at arresting 3T3-L1 adipocyte differentiation. Its 800-fold selectivity ensures that the blockade is specific to PPARγ, preventing the confounding lipid accumulation that can occur if an inhibitor inadvertently cross-activates PPARα, a known issue with legacy compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

277.0254188 Da

Monoisotopic Mass

277.0254188 Da

Heavy Atom Count

19

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N2LK5944GW

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

T0070907

Dates

Last modified: 08-15-2023
1: Zaytseva YY, Wallis NK, Southard RC, Kilgore MW. The PPARgamma antagonist T0070907 suppresses breast cancer cell proliferation and motility via both PPARgamma-dependent and -independent mechanisms. Anticancer Res. 2011 Mar;31(3):813-23. PubMed PMID: 21498701.
2: Harris G, Schaefer KL. The microtubule-targeting agent T0070907 induces proteasomal degradation of tubulin. Biochem Biophys Res Commun. 2009 Oct 16;388(2):345-9. doi: 10.1016/j.bbrc.2009.08.009. Epub 2009 Aug 6. PubMed PMID: 19665001.
3: Collin M, Murch O, Thiemermann C. Peroxisome proliferator-activated receptor-gamma antagonists GW9662 and T0070907 reduce the protective effects of lipopolysaccharide preconditioning against organ failure caused by endotoxemia. Crit Care Med. 2006 Apr;34(4):1131-8. PubMed PMID: 16484917.
4: Lee G, Elwood F, McNally J, Weiszmann J, Lindstrom M, Amaral K, Nakamura M, Miao S, Cao P, Learned RM, Chen JL, Li Y. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities. J Biol Chem. 2002 May 31;277(22):19649-57. Epub 2002 Mar 4. PubMed PMID: 11877444.

Explore Compound Types